Ethyl 2,4-dimethylhexa-2,4-dienoate, also known as ethyl sorbate, is an organic compound with the molecular formula and a molecular weight of approximately 140.18 g/mol. This compound features a diene structure characterized by two double bonds located at the 2 and 4 positions of a hexanoate chain. The systematic name reflects its structure, highlighting the presence of two methyl groups at the 2 and 4 positions of the hexa-2,4-dienoate backbone. Ethyl sorbate is recognized for its fruity aroma and is often utilized in flavoring and fragrance formulations .
These reactions are essential for modifying the compound's structure to develop new materials or functionalized products .
Ethyl 2,4-dimethylhexa-2,4-dienoate exhibits several biological activities that make it of interest in various fields:
The synthesis of ethyl 2,4-dimethylhexa-2,4-dienoate can be achieved through several methods:
Ethyl 2,4-dimethylhexa-2,4-dienoate has diverse applications across multiple industries:
Studies on the interactions of ethyl 2,4-dimethylhexa-2,4-dienoate with other compounds have revealed:
Several compounds share structural similarities with ethyl 2,4-dimethylhexa-2,4-dienoate. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| Ethyl Sorbate (Ethyl 2,4-dimethylhexa-2,4-dienoate) | 2396-84-1 | - | Fruity aroma; used widely as a flavoring agent |
| (E)-4-Ethoxy-4-oxobut-2-enoic acid | 2459-05-4 | 0.92 | Contains an ether functional group; used in synthesis |
| (E)-4-methoxy-4-oxobut-2-enoic acid | 2756-87-8 | 0.85 | Contains methoxy group; used in organic synthesis |
| Methyl cyclohex-1-enecarboxylate | 18448-47-0 | 0.54 | Cyclohexene derivative; different reactivity profile |
| Methyl 3-oxocyclopent-1-enecarboxylate | 108384-35-6 | 0.50 | Contains a ketone; used in complex organic synthesis |
Ethyl sorbate stands out due to its specific application as a flavoring agent and its unique aroma profile compared to other similar compounds that may not possess these characteristics .
The development of diene ester monomers traces its roots to early investigations into natural and synthetic dienes. Sorbic acid (2,4-hexadienoic acid), first isolated in 1859 from rowan berries, laid the groundwork for understanding conjugated diene reactivity. By the mid-20th century, ester derivatives like ethyl sorbate gained attention for their enhanced solubility and stability compared to carboxylic acid counterparts. The advent of group transfer polymerization (GTP) in the 1980s marked a turning point, enabling precise control over molecular weight and architecture for diene-based polymers.
| Era | Advancement | Impact on Polymer Science |
|---|---|---|
| 1850–1900 | Isolation of sorbic acid from natural sources | Established foundational diene chemistry |
| 1940–1960 | Synthesis of ethyl sorbate derivatives | Enabled scalable monomer production |
| 1980–2000 | Development of GTP and living polymerization | Achieved controlled polymer architectures |
| 2010–present | Enzymatic esterification techniques | Introduced sustainable synthesis pathways |
The shift toward enzymatic methods, as demonstrated by the lipase-catalyzed esterification of 10-undecenoic acid with 2-hydroxyethyl methacrylate, highlights modern efforts to replace fossil-derived monomers with biobased alternatives. Ethyl 2,4-dimethylhexa-2,4-dienoate benefits from these advancements, offering a platform for creating renewable polymers via metathesis or radical polymerization.
The biocatalytic synthesis of ethyl 2,4-dimethylhexa-2,4-dienoate represents a sustainable approach that leverages the catalytic properties of immobilized lipases to achieve high selectivity and efficiency [1] [2] [3]. Immobilized lipases demonstrate superior performance compared to their free counterparts due to enhanced stability, reusability, and resistance to denaturation under various reaction conditions [4] [5]. The esterification mechanism follows a Ping Pong Bi Bi mechanism, where substrates bind sequentially to form the enzyme-substrate complex before product formation and release [1] [6].
Research findings indicate that immobilized lipases retain high activity for extended periods, with some preparations maintaining functionality for up to 30 hours in continuous operation [7] [8]. The activation energy for immobilized lipase-catalyzed esterification reactions typically ranges from 1.1 to 32.5 kilojoules per mole, depending on the immobilization method and support material [1] [4].
Novozym 435, comprising lipase B from Candida antarctica immobilized on a macroporous acrylic resin, exhibits exceptional substrate specificity for dienoate ester synthesis [9] [10]. The enzyme demonstrates remarkable tolerance to various functional groups and operates effectively across a wide temperature range of 20-110 degrees Celsius [10]. Kinetic studies reveal that Novozym 435 possesses a Michaelis constant of 0.85 millimolar and a maximum reaction velocity of 156 micromoles per minute per milligram of enzyme [9] [11].
The substrate specificity profile of Novozym 435 shows preferential activity toward medium-chain fatty acids, with relative activities decreasing in the order: lauric acid (100%) > myristic acid (95%) > palmitic acid (82%) > stearic acid (76%) [12] [13]. The enzyme's catalytic efficiency, expressed as the ratio of catalytic constant to Michaelis constant, reaches 363.88 liters per minute per millimole for optimal substrates [9] [11].
Table 1: Kinetic Parameters of Immobilized Lipases in Esterification Reactions
| Lipase Source | Km (mM) | Vmax (μmol/min/mg) | Kcat/Km (L·min⁻¹·mmol⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|---|
| Novozym 435 | 0.85 | 156 | 363.88 | 32.50 |
| Sol-gel Immobilized Pseudomonas sp. | 4.20 | 89 | 21.20 | 1.10 |
| CLEC Pseudomonas sp. | 3.80 | 76 | 20.00 | 0.18 |
| Candida cylindracea (Immobilized) | 2.10 | 124 | 59.00 | 28.40 |
| Aspergillus niger (Immobilized) | 1.90 | 98 | 51.60 | 31.20 |
| Aspergillus oryzae | 2.50 | 142 | 56.80 | 29.80 |
The structural basis for substrate specificity lies in the oxyanion hole configuration and the binding pocket architecture of the enzyme [14] [15]. The catalytic triad consisting of serine, histidine, and aspartate residues facilitates the nucleophilic attack on the ester bond, while the lid region undergoes conformational changes to accommodate different substrate geometries [15] [16].
Solvent-free esterification systems offer significant advantages over traditional chlorinated media in terms of environmental sustainability and process efficiency [2] [3] [6]. In solvent-free conditions, conversions of 92.5% can be achieved within 35 minutes, while maintaining enzyme stability for up to 12 reaction cycles [17] [18]. The absence of organic solvents eliminates mass transfer limitations and allows for higher substrate concentrations, leading to improved volumetric productivity [2] [3].
Comparative studies demonstrate that cyclohexane as a reaction medium provides superior performance with 96.8% conversion in 10.5 minutes and enzyme stability extending to 30 cycles [8] [10]. Chlorinated solvents, including dichloromethane and chloroform, show reduced efficiency with conversions of 88.7% and 85.3% respectively, requiring longer reaction times and exhibiting decreased enzyme longevity [19] [20].
Table 2: Effect of Reaction Medium on Lipase-Catalyzed Esterification
| Reaction System | Conversion (%) | Reaction Time (min) | Enzyme Stability (cycles) |
|---|---|---|---|
| Solvent-free | 92.5 | 35.0 | 12 |
| Cyclohexane | 96.8 | 10.5 | 30 |
| n-Hexane | 94.2 | 15.0 | 25 |
| Dichloromethane | 88.7 | 25.0 | 18 |
| Chloroform | 85.3 | 30.0 | 15 |
| Acetonitrile | 71.2 | 45.0 | 10 |
The molar ratio of reactants in solvent-free systems critically influences reaction thermodynamics and kinetics [2] [3]. Optimal performance is typically achieved with alcohol to acid ratios of 1:3 to 1:4, which ensures adequate substrate availability while minimizing product inhibition [17] [18]. Water activity control remains crucial in these systems, as excessive moisture can shift the equilibrium toward hydrolysis rather than esterification [2] [6].
Transition metal-catalyzed cross-coupling reactions provide alternative synthetic pathways for ethyl 2,4-dimethylhexa-2,4-dienoate production through the formation of carbon-carbon bonds [21] [22] [23]. Palladium-catalyzed coupling reactions, including Negishi, Suzuki, and Heck reactions, enable the stereoselective synthesis of conjugated dienoate esters with high geometric control [24] [25]. These methodologies typically employ organometallic reagents such as organozinc, organoboron, or organotin compounds as nucleophilic coupling partners [22] [25].
The Negishi coupling reaction demonstrates exceptional versatility for dienoate synthesis, achieving conversions exceeding 80% with stereoselectivity greater than 98% for all four geometric isomers of dienoic esters [24]. Catalyst loadings typically range from 1-10 mole percent of palladium complexes, with tetrakis(triphenylphosphine)palladium(0) and bis(triphenylphosphine)palladium(II) dichloride serving as common catalysts [25].
Zinc-catalyzed cross-coupling reactions offer unique advantages for dienoate synthesis through carbene intermediates [26]. These reactions proceed via zinc furyl carbene coupling with vinyl diazo compounds, enabling the selective formation of conjugated dienoate derivatives [26]. The reaction mechanism involves the unprecedented coupling through the gamma-carbon position, providing access to structural motifs that are challenging to obtain through conventional methods [26].
Recent developments in transition metal catalysis have expanded the scope to include copper, rhodium, nickel, cobalt, and iridium as effective catalysts for cross-coupling reactions [23]. These alternative metals often provide complementary reactivity patterns and can operate under milder reaction conditions compared to traditional palladium-based systems [23].
Continuous flow synthesis represents a paradigm shift toward more sustainable and efficient chemical manufacturing processes [7] [27] [28]. Flow chemistry offers numerous advantages over batch processes, including improved heat and mass transfer, enhanced safety through reduced inventory of hazardous materials, and superior process control [29] [27]. For ethyl 2,4-dimethylhexa-2,4-dienoate synthesis, continuous flow systems enable precise temperature control and optimal residence time management [30] [28].
Biocatalytic continuous flow processes demonstrate exceptional performance for ester synthesis, with conversions reaching 96.8% at flow rates of 0.070 milliliters per minute and residence times of 10.5 minutes [7] [8]. The integration of immobilized enzymes in packed-bed reactors allows for continuous operation while maintaining high catalytic activity [31] [10]. These systems exhibit remarkable stability, operating continuously for 30 hours without significant loss of activity [7] [8].
The environmental benefits of continuous flow synthesis align with green chemistry principles through minimized waste generation, reduced energy consumption, and elimination of toxic solvents [29] [32]. Flow processes enable the use of aqueous reaction media and facilitate in-line product separation, reducing the need for downstream purification steps [33] [34]. The scalability of flow systems allows for seamless transition from laboratory to industrial production scales [27] [28].
Microfluidic reactors offer additional advantages for energetic or thermally sensitive reactions through enhanced heat dissipation due to high surface area-to-volume ratios [35]. The precise control of reaction parameters in microfluidic systems enables optimization of reaction conditions that would be challenging to achieve in conventional batch reactors [35]. Real-time monitoring capabilities in flow systems provide continuous feedback for process optimization and quality control [28] [34].
Table 3: Substrate Specificity of Immobilized Lipases for Different Fatty Acids
| Substrate | Relative Activity (%) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Lauric Acid (C12) | 100 | 96.8 | 100 |
| Myristic Acid (C14) | 95 | 94.2 | 100 |
| Palmitic Acid (C16) | 82 | 89.7 | 100 |
| Stearic Acid (C18) | 76 | 85.3 | 98 |
| Oleic Acid (C18:1) | 88 | 91.2 | 97 |
| Linoleic Acid (C18:2) | 71 | 78.9 | 94 |
Lipase-catalyzed esterification reactions involving ethyl 2,4-dimethylhexa-2,4-dienoate follow complex kinetic mechanisms that have been extensively studied to understand the fundamental parameters governing reaction rates and efficiency. The kinetic behavior of these systems demonstrates adherence to Michaelis-Menten kinetics under specific conditions, with distinct mechanistic pathways governing the catalytic process [1] [2].
The kinetic profiling reveals that lipase-mediated ester bond formation proceeds through a Ping Pong Bi-Bi mechanism, which represents the most widely accepted model for describing lipase-catalyzed reactions [3] [4]. This mechanism consists of two major sequential steps: first, nucleophilic attack on the substrate ester bond by the oxygen atom of the catalytic serine residue, followed by the formation of an acyl-enzyme intermediate and subsequent product release [3]. The mathematical description of this mechanism can be expressed through the following rate equation for esterification reactions:
$$ v = \frac{V{max}[A][B]}{K{M,A}[B] + K_{M,B}[A] + [A][B]} $$
where V represents the initial reaction rate, V{max} is the maximum reaction rate, A and B are substrate concentrations, and K{M,A} and K_{M,B} are the Michaelis-Menten constants for each substrate [5].
Experimental kinetic studies have demonstrated that lipase-catalyzed esterification reactions involving dienoate esters exhibit competitive inhibition patterns [2] [6]. The kinetic constants determined through initial rate analysis reveal V{max} values ranging from 2.861 to 67.1 μmol/min/mg enzyme, with corresponding KM values of 0.0746 to 0.717 M, depending on the specific substrate system and reaction conditions [2] [7]. These parameters indicate moderate enzyme-substrate affinity with efficient catalytic turnover under optimized conditions.
The reaction kinetics demonstrate temperature dependence following Arrhenius behavior, with activation energies typically ranging from 12 to 33.5 kJ/mol for esterification processes [4] [6]. The kinetic profiling has identified that both substrates can act as competitive inhibitors, with inhibition constants (Ki) varying significantly based on the substrate structure and reaction medium [2] [8]. For ethanol-containing systems, Ki values of 0.450 M have been reported, indicating moderate inhibitory effects that must be considered in process optimization [2].
Table 3.1.1: Kinetic Parameters for Lipase-Catalyzed Esterification
| Parameter | Value Range | Units | Reference Conditions |
|---|---|---|---|
| V_{max} | 2.861-67.1 | μmol/min/mg | Various substrates, 37-60°C |
| K_{M,acid} | 0.0746-0.717 | M | pH 7.1, organic solvent |
| K_{M,alcohol} | 0.125-11.9 | M | Standard conditions |
| K_i (inhibition) | 0.089-2.347 | M | Product inhibition |
| Activation Energy | 12-33.5 | kJ/mol | Temperature range 30-60°C |
The enzyme loading effects demonstrate that reaction rates increase proportionally with enzyme concentration up to optimal levels, typically around 10 g/L, beyond which saturation effects become apparent [5] [9]. The kinetic analysis reveals that the rate constants of both esterification and hydrolysis increase with increasing enzyme loading, while their ratio (equilibrium constant) remains invariant, indicating that the thermodynamic equilibrium position is independent of catalyst concentration [9].
Solvent effects significantly influence the kinetic parameters, with the reaction proceeding more efficiently in mixed solvent systems compared to single organic solvents [5]. The logarithmic partition coefficient (log P) of the solvent system affects both the esterification rate constant and acyl migration rate constant, with higher log P values generally correlating with increased reaction rates [6]. These observations are consistent with the requirement for optimal water activity at the enzyme interface, typically around 10% (w/w) for maximum catalytic activity [10].
The radical polymerization of ethyl 2,4-dimethylhexa-2,4-dienoate and related diene ester systems involves complex initiation pathways that determine the overall polymerization kinetics and molecular weight distribution of the resulting polymers. These systems demonstrate unique reactivity patterns compared to conventional vinyl monomers due to the presence of conjugated double bonds within the ester structure [11] [12].
Thermal initiation represents the primary pathway for radical generation in diene ester polymerization systems. The most commonly employed initiators include azo compounds such as 2,2'-azobisisobutyronitrile (AIBN) and peroxide-based systems, which undergo thermal decomposition to generate initiating radicals [13] [14]. The initiation efficiency (f) for these systems typically ranges from 0.5 to 0.8, depending on the specific initiator structure and reaction temperature [13].
The kinetic analysis of diene ester polymerization reveals distinct rate constants for propagation (kp) and termination (kt) processes. For ethyl pentadienoate and its derivatives, experimental determinations using the rotating sector method have yielded kp values of 9.9 to 30.9 M^(-1)s^(-1) and kt values of 0.93 × 10^7 to 2.3 × 10^7 M^(-1)s^(-1) [11]. These values are notably lower than those reported for conventional vinyl monomers such as styrene and methyl methacrylate, indicating reduced reactivity of the propagating diene ester radicals.
Table 3.2.1: Radical Polymerization Rate Constants for Diene Ester Systems
| Monomer System | k_p (M^(-1)s^(-1)) | k_t × 10^(-7) (M^(-1)s^(-1)) | kp/kt^(1/2) | Reference |
|---|---|---|---|---|
| Ethyl pentadienoate | 30.9 | 1.9 | 70.1 | [11] |
| Ethyl methylpentadienoate | 29.7 | 2.3 | 61.9 | [11] |
| Ethyl ethoxypentadienoate | 9.9 | 0.93 | 32.5 | [11] |
| 1-acetoxybutadiene | 18.0 | 28.1 | 10.7 | [11] |
The initiation pathway mechanisms in diene ester systems can be categorized into several distinct routes. The primary initiation occurs through thermal decomposition of the initiator, generating primary radicals that subsequently react with the diene ester monomer to form the first propagating species [14]. The reaction follows the general scheme:
I₂ → 2I- (thermal decomposition)
I- + M → IM- (initiation)
where I₂ represents the initiator molecule, I- is the initiator radical, M is the monomer, and IM- is the first propagating radical [15].
Controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) have been successfully applied to diene ester systems [15]. The ATRP mechanism involves reversible activation and deactivation cycles mediated by transition metal complexes, typically copper-based systems with nitrogen-containing ligands. The equilibrium between dormant alkyl halides (R-X) and active propagating radicals (R- ) is established through the redox couple Cu(I)/Cu(II):
R-X + Cu(I)L ⇌ R- + X-Cu(II)L
This mechanism allows for precise control over molecular weight and polydispersity, with typical Mw/Mn values ranging from 1.0 to 1.5 [15].
The photochemical initiation pathways provide alternative routes for radical generation, particularly useful for diene ester systems that can absorb UV radiation. The photoinitiation process involves electronic excitation of the monomer or photoinitiator, followed by homolytic bond cleavage to generate reactive radical species [16]. This approach enables polymerization under milder temperature conditions and provides temporal control over the initiation process.
Redox initiation systems offer another viable pathway for diene ester polymerization, involving electron transfer reactions between reducing and oxidizing agents to generate radicals. These systems are particularly effective in aqueous or mixed solvent environments and can operate at lower temperatures compared to thermal initiation [13].
The chain transfer reactions in diene ester polymerization systems significantly influence the molecular weight distribution and polymer architecture. Transfer to monomer, solvent, and polymer can occur, with rate constants (C_tr) that depend on the specific system composition and reaction conditions [12]. The presence of allylic hydrogen atoms in the diene ester structure provides additional sites for chain transfer, leading to branching and network formation under certain conditions.
The orbital hybridization effects in [4+2] cycloaddition reactions involving ethyl 2,4-dimethylhexa-2,4-dienoate are governed by fundamental principles of frontier molecular orbital theory and the conservation of orbital symmetry. These reactions represent quintessential examples of concerted pericyclic processes where the interaction between the highest occupied molecular orbital (HOMO) of the diene component and the lowest unoccupied molecular orbital (LUMO) of the dienophile determines the reaction feasibility and stereochemical outcome [17] [18].
The frontier molecular orbital interactions in [4+2] cycloadditions involving ethyl 2,4-dimethylhexa-2,4-dienoate follow the established patterns for Diels-Alder reactions. The diene component utilizes its four π-electron system, where the electrons occupy molecular orbitals designated as ψ₁ and ψ₂, with ψ₂ representing the HOMO [19] [20]. The dienophile partner contributes a two π-electron system with ψ₁ as the HOMO and ψ₂* as the LUMO [19]. The successful [4+2] cycloaddition requires constructive overlap between the terminal lobes of the diene HOMO and the dienophile LUMO, which is achieved through suprafacial geometry [21] [22].
The orbital symmetry requirements for thermal [4+2] cycloadditions are satisfied when the symmetries of the ground-state frontier orbitals permit bonding overlap at both terminal positions simultaneously [18] [23]. For ethyl 2,4-dimethylhexa-2,4-dienoate acting as the diene component, the HOMO exhibits the appropriate phase relationships to interact favorably with electron-deficient dienophiles. The molecular orbital coefficients are polarized by the electron-withdrawing ester substituent, creating regioselectivity patterns that favor specific regioisomeric products [23].
Table 3.3.1: Orbital Hybridization Parameters in [4+2] Cycloadditions
| Orbital Interaction | Energy Gap (eV) | Overlap Integral | Activation Energy (kcal/mol) | Selectivity Pattern |
|---|---|---|---|---|
| Diene HOMO - Dienophile LUMO | 3.2-4.5 | 0.65-0.82 | 15-25 | Normal demand |
| Diene LUMO - Dienophile HOMO | 5.1-6.8 | 0.45-0.61 | 25-35 | Inverse demand |
| s-cis Conformation | - | 0.75-0.85 | 12-20 | Enhanced |
| s-trans Conformation | - | 0.35-0.50 | 28-40 | Reduced |
The hybridization changes during the [4+2] cycloaddition process involve the conversion of sp² hybridized carbon atoms to sp³ hybridized centers at the newly formed σ-bond positions [24] [25]. This transformation occurs simultaneously with the merging of π orbitals and represents a concerted process where bond formation and hybridization changes are synchronized [24]. The activation barrier for this process depends critically on the extent of orbital overlap achievable in the transition state geometry.
The stereochemical consequences of orbital hybridization effects manifest in the high degree of stereospecificity observed in [4+2] cycloadditions [17] [26]. The concerted mechanism ensures that the stereochemical relationships present in the starting materials are preserved in the product, with cis-dienophiles yielding cis-substituted products and trans-dienophiles producing trans-substituted cyclohexene derivatives [17]. This stereospecificity arises from the geometric constraints imposed by the orbital overlap requirements.
The substituent effects on orbital hybridization are particularly pronounced for ethyl 2,4-dimethylhexa-2,4-dienoate systems. The electron-withdrawing nature of the ester functionality polarizes the π-electron density, creating enhanced reactivity toward electron-rich dienophiles [23] [25]. The methyl substituents at the 2 and 4 positions provide additional steric and electronic perturbations that influence both the reaction rate and regioselectivity patterns.
Regioselectivity predictions based on frontier molecular orbital theory involve analysis of the orbital coefficients at the terminal positions of both diene and dienophile components [23]. For normal electron-demand [4+2] cycloadditions, the dominant interaction occurs between the electron-rich diene HOMO and the electron-poor dienophile LUMO. The regioselectivity is determined by matching the largest orbital coefficients, with the greater the overlap corresponding to stronger covalent bonding interactions [23].
The activation parameters for [4+2] cycloadditions involving ethyl 2,4-dimethylhexa-2,4-dienoate typically range from 15 to 30 kcal/mol, depending on the electronic nature of the dienophile partner [25] [26]. These relatively modest activation barriers reflect the favorable orbital interactions and the concerted nature of the process. The entropy of activation is generally negative (-15 to -25 cal/mol·K), consistent with the ordered transition state geometry required for optimal orbital overlap [26].
The conformational requirements for effective [4+2] cycloadditions necessitate that the diene component adopt an s-cis conformation to achieve proper orbital alignment [20] [25]. For ethyl 2,4-dimethylhexa-2,4-dienoate, the energy difference between s-cis and s-trans conformations influences the overall reaction rate, with the s-cis form being essential for cycloaddition reactivity [25]. The conformational equilibrium and associated energy barriers represent critical factors in determining the reaction feasibility and kinetics.